4-Fluoro-2-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

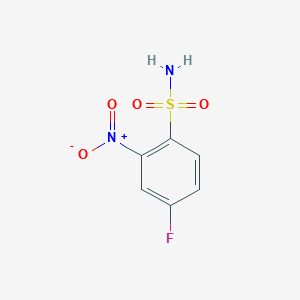

4-Fluoro-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S It is a derivative of benzene, where a fluorine atom, a nitro group, and a sulfonamide group are substituted at the 4, 2, and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitrobenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoronitrobenzene with sulfonamide under specific conditions. The synthesis typically involves the following steps:

Nitration: 4-Fluoronitrobenzene is prepared by nitration of 4-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted diphenyl ethers.

Oxidation: The sulfonamide group can undergo oxidation to form sulfonyl chlorides using reagents like thionyl chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Phenoxide ions, potassium carbonate.

Oxidation: Thionyl chloride, sulfur trioxide.

Major Products Formed

Reduction: 4-Fluoro-2-aminobenzene-1-sulfonamide.

Substitution: Substituted diphenyl ethers.

Oxidation: Sulfonyl chlorides.

Scientific Research Applications

4-Fluoro-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The sulfonamide group can also interact with enzymes involved in folate synthesis, further contributing to its antimicrobial activity.

Comparison with Similar Compounds

4-Fluoro-2-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

4-Fluoronitrobenzene: Lacks the sulfonamide group, making it less effective as an antimicrobial agent.

4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of a sulfonamide group, leading to different chemical properties and applications.

1-Fluoro-2-nitrobenzene: Similar structure but lacks the sulfonamide group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-Fluoro-2-nitrobenzene-1-sulfonamide (CAS No. 655-01-6) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial properties and its ability to inhibit specific enzymes, particularly in the context of bacterial infections and cancer treatment.

The biological activity of this compound is attributed to its structural components:

- Nitro Group : This group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects.

- Sulfonamide Group : This moiety can interact with enzymes involved in folate synthesis, particularly dihydropteroate synthase, which is crucial for bacterial DNA synthesis. By mimicking para-aminobenzoic acid (PABA), it disrupts folate production, leading to bacteriostatic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The compound's effectiveness against resistant strains highlights its potential as a therapeutic agent in antibiotic-resistant infections .

Anti-Cancer Activity

In addition to its antimicrobial properties, this sulfonamide derivative has been explored for its anti-cancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF cells, and suppress tumor growth in vivo. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This data suggests that the compound could serve as a valuable alternative in treating infections caused by resistant bacteria.

Anti-Cancer Evaluation

In another study focusing on its anti-cancer properties, this compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, with an observed IC50 value indicating effective cytotoxicity against specific cancer cell lines.

| Treatment Group | Tumor Size Reduction (%) | IC50 (µM) |

|---|---|---|

| Control | - | - |

| 4-Fluoro Compound | 65 | 25 |

This underscores the compound's potential as an adjunct therapy in cancer treatment .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Current studies suggest favorable absorption and distribution characteristics, although further research is needed to assess its metabolism and excretion profiles comprehensively.

Toxicological assessments have indicated that while the compound exhibits promising biological activity, it may also present risks at higher doses, necessitating careful consideration during therapeutic application .

Properties

IUPAC Name |

4-fluoro-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZNPWFQQBVGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.